molecular formula C9H12ClNO2 B1382222 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride CAS No. 1087761-42-9

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

Cat. No. B1382222
CAS RN: 1087761-42-9
M. Wt: 201.65 g/mol
InChI Key: VAOXROYHWZDYMZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is used as a pharmaceutical intermediate . It is known to be involved in Suzuki-Miyaura reactions . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .


Synthesis Analysis

The synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is C8H10ClNO2 . The InChIKey is SJCCOASSOPUHEN-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=CC(=C1)C(=O)O)CN.Cl .


Chemical Reactions Analysis

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is used as intermediates in Suzuki-Miyaura reactions . It is also known to be an effective catalyst for amidation and esterification of carboxylic acids .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is 187.62 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 187.0400063 g/mol .

Scientific Research Applications

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure serves as a building block for creating more complex molecules that are active in drug formulations .

Protease Inhibition

Derivatives of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride have been identified as competitive inhibitors for proteolytic enzymes such as trypsin, plasmin, and thrombin. This application is crucial in developing treatments for conditions related to blood coagulation and digestion .

Suzuki-Miyaura Reactions

The compound is involved in Suzuki-Miyaura reactions, which are pivotal in cross-coupling organic synthesis. This reaction is widely used to form carbon-carbon bonds, an essential step in creating various organic compounds .

Catalyst for Amidation and Esterification

It acts as an effective catalyst for the amidation and esterification of carboxylic acids. These reactions are fundamental in the synthesis of amides and esters, which are significant in the production of polymers, resins, and numerous organic molecules .

Arylboronic Acid

As an arylboronic acid, it plays a role in the formation of complexes with Lewis acids such as amines or carboxylic acids. This property is exploited in catalysis and the synthesis of complex organic molecules .

Ligand for Protein and Enzyme Studies

The boron atom within the compound has a strong affinity for proteins and enzymes, making it a valuable ligand for studying their structures and mechanisms. This application is vital in understanding biological processes and designing bioactive molecules .

Synthesis of Heterocyclic Compounds

It is used in synthesizing heterocyclic compounds, which are frameworks for many pharmaceuticals, agrochemicals, and dyes. The versatility of this compound allows for the creation of diverse heterocyclic structures .

Peptides and Peptidomimetics

The compound is instrumental in the synthesis of peptides and peptidomimetics. These molecules mimic the structure and function of peptides and are used in therapeutic applications to modulate biological processes .

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

The use of 3-(aminomethyl)pyridine in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This compound holds significant value in diverse scientific research applications .

properties

IUPAC Name

3-(aminomethyl)-4-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOXROYHWZDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

CAS RN

1087761-42-9
Record name 3-(aminomethyl)-4-methylbenzoic acid hydrochloride
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